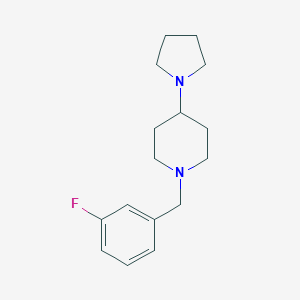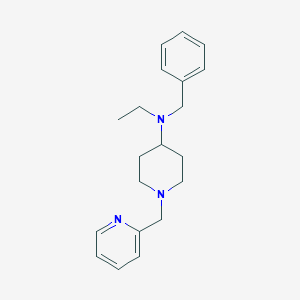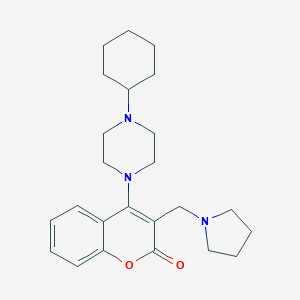![molecular formula C20H26N2O3 B247072 3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B247072.png)
3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide, also known as benzocaine, is a local anesthetic commonly used in various medical procedures. It is a white, odorless, and tasteless powder that is soluble in water and alcohol. The chemical formula for benzocaine is C15H20N2O2.
作用機序
Benzocaine works by blocking the nerve signals that transmit pain sensations to the brain. It does this by binding to sodium channels in nerve cells, preventing the influx of sodium ions that are necessary for the generation of action potentials.
Biochemical and Physiological Effects:
Benzocaine has been shown to have a low toxicity profile and is generally well-tolerated by patients. It is rapidly metabolized in the liver and excreted in the urine. However, high doses or prolonged use of 3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide can lead to methemoglobinemia, a condition in which the blood is unable to transport oxygen effectively.
実験室実験の利点と制限
Benzocaine is a useful tool in laboratory experiments that require local anesthesia, such as in the study of pain perception or nerve function. However, its use is limited by its potential toxicity and the need for careful dosing.
将来の方向性
Research into the development of new local anesthetics with improved safety profiles and longer durations of action is ongoing. Additionally, the use of 3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide in combination with other drugs or therapies is being explored for the treatment of various medical conditions.
合成法
Benzocaine can be synthesized by several methods, including the reaction of p-aminobenzoic acid with ethanol and hydrochloric acid, or by reacting p-nitrobenzoic acid with ethylamine and reducing the resulting nitro compound. Another method involves the reaction of p-aminobenzoic acid with benzyl chloride and subsequent reduction of the resulting benzyl ester.
科学的研究の応用
Benzocaine has been extensively studied for its use as a local anesthetic in various medical procedures, including dental work, minor surgeries, and endoscopies. It is also used in topical medications for pain relief and as a component in cough drops and throat lozenges.
特性
製品名 |
3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide |
|---|---|
分子式 |
C20H26N2O3 |
分子量 |
342.4 g/mol |
IUPAC名 |
3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C20H26N2O3/c1-4-22(15-16-8-6-5-7-9-16)13-12-20(23)21-18-14-17(24-2)10-11-19(18)25-3/h5-11,14H,4,12-13,15H2,1-3H3,(H,21,23) |
InChIキー |
YTTHQSLTSRFSDP-UHFFFAOYSA-N |
SMILES |
CCN(CCC(=O)NC1=C(C=CC(=C1)OC)OC)CC2=CC=CC=C2 |
正規SMILES |
CCN(CCC(=O)NC1=C(C=CC(=C1)OC)OC)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





amino]-N-(2-fluorophenyl)propanamide](/img/structure/B246994.png)
amino]-N-(4-fluorophenyl)propanamide](/img/structure/B246995.png)
![N-(4-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246996.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B246997.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea](/img/structure/B246998.png)
![3,7-dimethyl-N-(4-morpholinyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B246999.png)

![6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B247003.png)

![2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247007.png)
![2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247008.png)
![4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247011.png)